molecular formula C12H8F2O B8352194 1-(5,7-Difluoronaphthalen-2-yl)ethanone

1-(5,7-Difluoronaphthalen-2-yl)ethanone

Cat. No.: B8352194
M. Wt: 206.19 g/mol
InChI Key: XZHBBIBTBQHRQY-UHFFFAOYSA-N
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Description

1-(5,7-Difluoronaphthalen-2-yl)ethanone is a fluorinated aromatic ketone characterized by a naphthalene backbone substituted with two fluorine atoms at the 5- and 7-positions and an acetyl group at the 2-position. The fluorine substituents enhance electron-withdrawing effects, influencing reactivity and intermolecular interactions, while the acetyl group provides a site for further functionalization .

Properties

Molecular Formula

C12H8F2O

Molecular Weight

206.19 g/mol

IUPAC Name

1-(5,7-difluoronaphthalen-2-yl)ethanone

InChI

InChI=1S/C12H8F2O/c1-7(15)8-2-3-11-9(4-8)5-10(13)6-12(11)14/h2-6H,1H3

InChI Key

XZHBBIBTBQHRQY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=CC(=CC(=C2C=C1)F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights key structural analogs of 1-(5,7-Difluoronaphthalen-2-yl)ethanone, focusing on substituent patterns and physicochemical properties:

Compound Name CAS Number Molecular Formula Substituents Key Properties/Applications Reference
This compound Not provided C₁₂H₈F₂O 5-F, 7-F, 2-COCH₃ Potential fluorophore, drug precursor
6,7-Difluoro-3,4-dihydronaphthalen-2(1H)-one 552321-02-5 C₁₀H₈F₂O 6-F, 7-F, cyclic ketone Similarity score: 0.86 (structural)
2-Acetyl-1-naphthol 711-79-5 C₁₂H₁₀O₂ 1-OH, 2-COCH₃ Fluorescence, coordination chemistry
1-(2-Hydroxy-5-propylphenyl)ethanone 1990-24-5 C₁₁H₁₄O₂ 2-OH, 5-propyl, acetyl Antioxidant precursor
1-(2'-Fluoro[1,1'-biphenyl]-4-yl)ethanone 345-55-1 C₁₄H₁₁FO 2'-F, biphenyl-acetyl Pharmaceutical intermediate

Reactivity and Functionalization

  • Fluorine Substituents: The 5,7-difluoro substitution in the target compound reduces electron density in the aromatic ring compared to hydroxyl or alkyl-substituted analogs (e.g., 2-Acetyl-1-naphthol or 1-(2-Hydroxy-5-propylphenyl)ethanone). This electron-withdrawing effect enhances resistance to electrophilic substitution but increases susceptibility to nucleophilic aromatic substitution .
  • Acetyl Group Reactivity: Similar to 2-Acetyl-1-naphthol, the acetyl group in this compound can undergo condensation reactions to form Schiff bases or coordination complexes, as demonstrated in copper(II) complexes with ethanone-derived ligands .

Spectroscopic and Physical Properties

  • NMR Characteristics: Fluorine atoms in the 5- and 7-positions cause distinct splitting patterns in ¹H and ¹⁹F NMR spectra. For example, the absence of aromatic proton coupling in 1-(3,4-dihydroxy-6-methylphenyl)-ethanone (a related compound) suggests steric or electronic shielding effects, which may also apply to the difluoro analog .
  • Melting Point and Solubility: Fluorinated derivatives generally exhibit higher melting points and lower solubility in polar solvents compared to hydroxylated analogs (e.g., 1-(2-Hydroxy-5-propylphenyl)ethanone) due to reduced hydrogen-bonding capacity .

Q & A

Advanced Research Question

  • Antimicrobial Assays : Broth microdilution tests (MIC values) against Gram-positive/negative bacteria, with fluorinated naphthalenes showing enhanced activity due to improved membrane permeability .
  • Enzyme Inhibition Studies : Kinetics assays (e.g., fluorescence quenching) assess binding to targets like cytochrome P450 or kinases. Molecular docking (AutoDock Vina) models interactions, highlighting fluorine’s role in H-bonding and hydrophobic contacts .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa) compare potency against non-fluorinated analogs .

How does fluorination at the 5,7-positions affect the compound’s reactivity in derivatization reactions?

Advanced Research Question
Fluorine’s electronegativity deactivates the naphthalene ring, directing electrophilic substitutions to the 1- or 4-positions. For example:

  • Nucleophilic Aromatic Substitution : Requires harsh conditions (e.g., NaH/DMF, 150°C) to replace fluorine, forming aryl ethers or amines .
  • Reductive Alkylation : Catalytic hydrogenation (Pd/C, H₂) reduces the ketone to a CH₂ group, but fluorine’s stability prevents dehalogenation .
    Comparative studies with chlorinated analogs show fluorine’s stronger inductive effects reduce reaction rates by ~30% in SNAr reactions .

What strategies mitigate contradictions in reported bioactivity data for fluorinated acetophenone derivatives?

Advanced Research Question
Discrepancies often arise from:

  • Solubility Variations : Use of DMSO vs. aqueous buffers alters bioavailability. LogP values (~3.7 for the difluoro compound) guide solvent selection .
  • Assay Conditions : Standardize incubation times (24–48 hrs) and cell densities (1×10⁴ cells/well) to minimize variability .
  • Metabolic Stability : LC-MS/MS quantifies metabolite formation in liver microsomes, clarifying whether fluorine enhances resistance to oxidative degradation .

How can researchers design derivatives of 1-(5,7-Difluoro­naphthalen-2-yl)ethanone for enhanced pharmacological properties?

Advanced Research Question

  • Structure-Activity Relationship (SAR) : Introduce sulfonamide or piperazine groups at the ketone position to improve water solubility.
  • Prodrug Approaches : Convert the ketone to a ketal or Schiff base for targeted release in acidic environments (e.g., tumor tissues) .
  • Hybrid Molecules : Conjugate with known pharmacophores (e.g., chalcones) via Suzuki-Miyaura cross-coupling, leveraging fluorine’s stability in Pd-catalyzed reactions .

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